molecular formula C34H27N3O7S B5138559 5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide

5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide

Cat. No.: B5138559
M. Wt: 621.7 g/mol
InChI Key: YISTWHARVJVVMS-UHFFFAOYSA-N
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Description

5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, dimethoxyphenyl, methoxyphenyl, and oxochromenyl groups, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines, chromones, and various phenyl derivatives. Key steps in the synthesis may include:

    Formation of the Pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the cyano, dimethoxyphenyl, and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution.

    Coupling Reactions: Formation of the sulfanyl linkage and attachment of the oxochromenyl group using coupling reagents like palladium catalysts.

    Amidation: Formation of the carboxamide group through reactions with amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its pharmacological properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methylpyridine-3-carboxamide
  • 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide
  • 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide

Uniqueness

The uniqueness of 5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide lies in its combination of functional groups and structural features. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of both cyano and oxochromenyl groups may enhance its ability to interact with biological targets, while the sulfanyl linkage provides additional versatility in chemical reactions.

Properties

IUPAC Name

5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27N3O7S/c1-19-30(32(39)37-24-10-6-8-12-27(24)41-2)31(21-13-14-28(42-3)29(16-21)43-4)23(17-35)33(36-19)45-18-25(38)22-15-20-9-5-7-11-26(20)44-34(22)40/h5-16H,18H2,1-4H3,(H,37,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISTWHARVJVVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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